Topological Polar Surface Area vs. Unsubstituted Binaphthalene
The introduction of six methoxy groups at the 4,4',5,5',8,8' positions raises the topological polar surface area from essentially zero (parent hydrocarbon) to 55.4 Ų, while maintaining a high computed lipophilicity (XLogP 5.9) . This dual profile – substantial polar surface area without loss of lipophilicity – is uncommon among binaphthalene analogs and indicates appreciable passive membrane permeability together with an enhanced capacity for directional polar interactions.
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | TPSA = 55.4 Ų; XLogP = 5.9 |
| Comparator Or Baseline | 2,2'-Binaphthalene (unsubstituted): TPSA ≈ 0 Ų; XLogP ≈ 5.1 |
| Quantified Difference | ΔTPSA ≈ +55.4 Ų; ΔXLogP ≈ +0.8 |
| Conditions | Values computed by the XLogP3 algorithm and topological surface area method (Chem960); experimental verification may be warranted. |
Why This Matters
The combination of high TPSA and high XLogP suggests a molecule that can engage in hydrogen‑bonding interactions without sacrificing membrane permeability, a rare balance that may be exploited in chiral separation or in designing ligands for transmembrane targets.
